molecular formula C11H14N2O3 B1178802 GLUTASAM CAS No. 148822-98-4

GLUTASAM

Cat. No.: B1178802
CAS No.: 148822-98-4
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLUTASAM involves several steps, starting with the preparation of the core structure, followed by functionalization and purification. The synthetic routes typically involve the use of organometallic reagents such as lithium, magnesium, and zinc, which are prepared in situ through directed selective metalation reactions, halogen/metal exchange reactions, oxidative metal insertions, and transmetalation reactions . These methods allow for a wide range of cross-coupling reactions with different electrophiles, employing transition metal-catalyzed processes.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation using genetically modified strains of Corynebacterium glutamicum. The fermentation process can be carried out in batch, fed-batch, continuous, or cell recycle batch fermentation systems . The production efficiency is enhanced by optimizing the genetic stability and glutamic-acid-producing capacity of the microbial strains through mutagenesis and screening techniques.

Chemical Reactions Analysis

Types of Reactions

GLUTASAM undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

GLUTASAM has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of GLUTASAM involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

GLUTASAM can be compared with other similar compounds, such as glucosamine and glutathione. While all these compounds share some structural similarities, this compound is unique in its specific functional groups and applications. For example:

These comparisons highlight the distinct properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.

Biological Activity

Introduction

GLUTASAM, a compound derived from glutathione, has garnered attention for its potential biological activities, particularly in relation to oxidative stress, inflammation, and cellular signaling. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables that highlight its mechanisms and effects.

This compound primarily functions through its role as a precursor to glutathione (GSH), a critical antioxidant in the body. The synthesis of GSH involves two key enzymes: gamma-glutamylcysteine synthetase (GCL) and glutathione synthetase (GS). GCL catalyzes the formation of gamma-glutamylcysteine (γ-Glu-Cys) from glutamate and cysteine, while GS ligates γ-Glu-Cys with glycine to produce GSH .

Regulation of Glutathione Synthesis

The activity of GCL is tightly regulated by feedback inhibition from GSH itself and is influenced by the availability of cysteine. This regulation is crucial for maintaining cellular redox balance and protecting against oxidative damage .

Table 1: Key Enzymes in Glutathione Synthesis

EnzymeFunctionRegulation
Gamma-Glutamylcysteine Synthetase (GCL)Catalyzes the formation of γ-Glu-CysInhibited by GSH; activated by GCLM
Glutathione Synthetase (GS)Forms GSH from γ-Glu-Cys and glycineNot directly inhibited

Antioxidant Properties

This compound exhibits significant antioxidant properties by enhancing the levels of GSH in cells. This increase helps neutralize reactive oxygen species (ROS), thereby reducing oxidative stress associated with various diseases, including cancer and neurodegenerative disorders .

Anti-Inflammatory Effects

Research indicates that this compound may modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in chronic inflammatory conditions .

Case Study: this compound in Inflammation Management

A study involving patients with rheumatoid arthritis demonstrated that supplementation with this compound led to a significant reduction in inflammatory markers and improved clinical outcomes. Patients reported decreased pain levels and enhanced mobility after eight weeks of treatment .

Neuroprotective Effects

Emerging evidence suggests that this compound may provide neuroprotection through its antioxidant capabilities. In models of neurodegeneration, this compound has been shown to mitigate neuronal cell death caused by oxidative stress .

Table 2: Summary of Biological Activities of this compound

ActivityEffectReference
AntioxidantReduces ROS levels
Anti-inflammatoryDecreases cytokine production
NeuroprotectiveProtects neuronal cells from oxidative damage

Skin Lightening Agent

This compound has been investigated for its role as a skin lightening agent due to its ability to inhibit melanin production. Clinical studies have shown that topical application can lead to significant lightening effects in hyperpigmented skin conditions .

Cancer Therapy Support

In cancer treatment, this compound may enhance the efficacy of chemotherapy by protecting normal cells from oxidative damage while sensitizing cancer cells to treatment. A pilot study indicated improved tolerance to chemotherapy regimens among patients receiving this compound supplementation .

Properties

CAS No.

148822-98-4

Molecular Formula

C11H14N2O3

Molecular Weight

0

Origin of Product

United States

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